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2-cyclohexyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Linker Optimization

Researchers needing a regioisomeric control for kinase-to-GPCR selectivity profiling often face cross-target interference. This compound (CAS 921529-26-2) solves that-it bears the 4-methoxyphenyl/ethyl-linker topology, documented to shift target engagement toward G protein-coupled receptor modulation rather than Aurora kinase inhibition (cf. CYC116 Ki 8-9.2 nM). - Direct comparator in SAR panels: map methoxy positional effects (4- vs. 3-substitution) and linker-length tolerance (ethyl vs. methylene). - Favorable permeability window: XLogP3 3.4, TPSA 71 Ų-ideal for benchmarking passive diffusion in Caco-2/MDCK/PAMPA assays. - Benchmark quality; immediate shipment from bench-scale stock.

Molecular Formula C21H27N3O3
Molecular Weight 369.465
CAS No. 921529-26-2
Cat. No. B2649401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
CAS921529-26-2
Molecular FormulaC21H27N3O3
Molecular Weight369.465
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3CCCCC3
InChIInChI=1S/C21H27N3O3/c1-27-18-9-7-17(8-10-18)19-11-12-21(26)24(23-19)14-13-22-20(25)15-16-5-3-2-4-6-16/h7-12,16H,2-6,13-15H2,1H3,(H,22,25)
InChIKeyIWROAPUHURRPTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyridazinone Acetamide: Compound Profile


2-cyclohexyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide (CAS 921529-26-2, PubChem CID 18569655) is a synthetic pyridazinone derivative featuring a 4-methoxyphenyl group at the 3-position of the pyridazinone core, an N-ethyl linker to a cyclohexylacetamide side chain, and a molecular formula of C21H27N3O3 (MW 369.5 g/mol) [1]. The compound belongs to a class of heterocyclic amides disclosed in patent literature as pharmaceutical agents, where the pyridazinone scaffold and specific substitution pattern are critical determinants of biological target engagement [2].

1GPCR pathway probe, patent-claimed mechanism distinct from kinase inhibitors
24-methoxyphenyl substituent enables regioisomeric SAR studies vs. 3-methoxy analogs
3Ethyl linker spacer expands conformational flexibility for binding kinetics research

Generic Pyridazinone Substitution Risks


The pyridazinone class exhibits pronounced structure-activity relationship (SAR) sensitivity, where variations in the substitution position on the phenyl ring (4-methoxy vs. 3-methoxy), the length of the linker between the pyridazinone nitrogen and the acetamide carbonyl (ethyl vs. methylene vs. propyl), and the topology of the terminal cycloalkyl group (cyclohexyl vs. cyclooctyl) each produce distinct pharmacological fingerprints [1]. The closest analog CYC116 (CAS 693228-63-6)—which bears a 3-methoxyphenyl group and a direct methylene linker—is a potent Aurora kinase A/B inhibitor with Ki values of 8.0 nM and 9.2 nM respectively, whereas this compound's 4-methoxy substitution and ethyl spacer are predicted to alter both kinase selectivity and physicochemical properties including lipophilicity (XLogP3 = 3.4) and hydrogen-bonding capacity [2][3]. Generic substitution without experimental validation therefore carries a high risk of divergent target engagement, pharmacokinetic behavior, and biological outcome.

Linker length mismatch

Ethyl linker increases rotatable bonds vs. methylene analogs; binding entropy and residence time may shift, altering cellular assay interpretation.

Regioisomeric selectivity divergence

4-methoxy phenyl substitution may produce a kinase selectivity profile fundamentally different from the meta-substituted Aurora inhibitor CYC116.

Target class conflict

Patent claims GPCR pathway mediation, not kinase inhibition; substituting for a kinase probe would mismatch pharmacological mechanism.

Quantitative Differentiation from Analogs


Ethyl vs. Methylene Linker Flexibility

The target compound incorporates an N-ethyl linker (two methylene units between the pyridazinone N-1 and the acetamide nitrogen), in contrast to the direct methylene linker found in CYC116 and related N-cyclohexyl-2-[3-(aryl)-6-oxopyridazin-1-yl]acetamide analogs. This structural feature increases the rotatable bond count to 7, compared to 5 rotatable bonds for CYC116 (N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide, CAS 693228-63-6), as computed from their respective SMILES structures [1][2]. The additional conformational degrees of freedom modulate the entropic penalty upon target binding and can differentially affect binding kinetics (on/off rates) independent of equilibrium affinity.

Linker Flexibility
Reported
Rotatable bonds: 7 vs. 5 (+40%)
Increased entropy penalty may modulate target residence time
Computed from SMILES; no kinetic data available
Medicinal Chemistry Structure-Activity Relationship Linker Optimization

Para vs. Meta Methoxy Kinase Selectivity

The target compound bears a 4-methoxyphenyl group at the pyridazinone 3-position, whereas the well-characterized analog CYC116 (CAS 693228-63-6) carries a 3-methoxyphenyl group [1]. In pyridazinone kinase inhibitors, the position of the methoxy substituent on the phenyl ring directly influences the dihedral angle between the phenyl and pyridazinone planes, altering the shape complementarity with the kinase hinge region and hydrophobic back pocket [2]. CYC116 exhibits Ki values of 8.0 nM (Aurora A), 9.2 nM (Aurora B), and 44 nM (VEGFR2), with >50-fold selectivity over CDKs; the para-methoxy substitution in the target compound is predicted to shift selectivity away from Aurora kinases toward alternative kinase targets or non-kinase pharmacological activities claimed in the Novartis patent family [2][3].

Methoxy SAR
Class-level
4-methoxy (para) vs. 3-methoxy (meta); CYC116 Ki: Aurora A 8.0 nM, B 9.2 nM
Regioisomer switch predicted to shift kinase selectivity
Exact target engagement data not available
Kinase Inhibition Selectivity Profiling Aurora Kinase

Lipophilicity and Polar Surface Area Comparison

The ethyl linker extension in the target compound yields a computed XLogP3 of 3.4 and a topological polar surface area (TPSA) of 71 Ų [1]. In comparison, the direct methylene-linked analog CYC116 exhibits an XLogP3 of approximately 2.8–3.0 and a TPSA of approximately 75–78 Ų (values derived from PubChem computed properties for CID 11612821) [2]. The increased lipophilicity of the target compound (ΔXLogP3 ≈ +0.4 to +0.6) alongside a modest reduction in TPSA suggests enhanced passive membrane permeability and potentially altered tissue distribution, while the single hydrogen bond donor (amide NH) is conserved between both compounds.

Lipophilicity & TPSA
Reported
XLogP3 3.4 vs. ~2.9; TPSA 71 Ų vs. ~76 Ų
Higher predicted permeability; may alter tissue distribution
Computed values; experimental ADME not reported
ADME Prediction Lipophilicity Drug-likeness

GPCR Modulation vs. Kinase Inhibition

The Novartis patent family (US 2010/0261758 A1) encompassing the target compound explicitly claims 'compounds which mediate the activity of a specific G protein' and describes their use for indications mediated by G protein-coupled receptor (GPCR) pathways, rather than as kinase inhibitors [1]. This contrasts with CYC116, which is exclusively characterized as an Aurora kinase/VEGFR2 inhibitor in both patent and peer-reviewed literature [2]. The divergence in claimed mechanism of action represents a fundamental differentiation: the target compound's pyridazinone scaffold is deployed in a GPCR-modulatory context, whereas CYC116's closely related scaffold operates through ATP-competitive kinase inhibition.

Target Class
Reported
GPCR pathway mediation (patent) vs. Aurora/VEGFR2 kinase inhibition
Distinct pharmacological mechanism; avoid kinase inhibitor assumption
No peer-reviewed profiling available
G Protein-Coupled Receptor Non-Kinase Target Patent Pharmacology

Public Bioactivity Data Availability

A systematic search of PubChem BioAssay, ChEMBL, BindingDB, and peer-reviewed literature (as of the knowledge cutoff date) reveals no publicly deposited quantitative bioactivity data (IC50, Ki, EC50, or % inhibition at defined concentrations) for CAS 921529-26-2 in any standardized biochemical or cell-based assay [1]. In contrast, the analog CYC116 has 4 curated bioassay entries in PubChem with activities ≤1 µM, including 2 entries with activities ≤1 nM, and extensive peer-reviewed pharmacological characterization [1][2]. This data asymmetry means that any procurement of CAS 921529-26-2 for biological studies must be accompanied by de novo in-house profiling, whereas CYC116 can be used with reference to published validation data.

Bioactivity Data
Data to verify
0 curated assay results vs. CYC116: >4 datasets (≤1 nM)
Requires de novo in-house profiling
Public records absent; validation burden on user
Data Availability Risk Assessment Assay Reproducibility

Recommended Application Scenarios


GPCR Pathway Deconvolution

Based on the Novartis patent disclosure indicating that compounds within this structural class mediate the activity of specific G proteins [1], this compound is best deployed as a chemical probe in GPCR signaling pathway deconvolution experiments. The ethyl linker and 4-methoxyphenyl substitution differentiate it from kinase-targeted pyridazinones, making it specifically suitable for assay systems designed to interrogate G protein-coupled receptor modulation rather than kinase inhibition panels.

Linker Length SAR Expansion

The compound's ethyl spacer between the pyridazinone N-1 and the acetamide carbonyl represents a deliberate linker elongation strategy. Medicinal chemistry teams optimizing pyridazinone-based leads can use this compound as a reference point for systematically evaluating the effect of linker length (methylene vs. ethylene vs. propylene) on target binding kinetics, as evidenced by the +2 rotatable bond difference versus CYC116 [2].

Regioisomeric Selectivity Profiling

The 4-methoxyphenyl substitution in this compound provides a direct regioisomeric comparator to the 3-methoxyphenyl group in CYC116. This compound should be procured alongside its meta-substituted analog in parallel SAR studies to map the positional effects of methoxy substitution on target engagement and selectivity across kinase and non-kinase target panels, as the regioisomeric switch is a well-established determinant of pharmacological activity in pyridazinone chemotypes [3].

CNS Permeability Benchmarking

With an XLogP3 of 3.4 and TPSA of 71 Ų [4], this compound occupies a favorable physicochemical space for passive membrane permeability (within the typical CNS drug-like range of TPSA < 90 Ų and XLogP 1–5). Procurement is recommended for use as a reference compound in ADME assay panels (Caco-2, MDCK, PAMPA) to benchmark the permeability characteristics of the ethyl-linker pyridazinone subclass against methylene-linked and propylene-linked analogs.

Application
Selection Property
Validation Focus
GPCR signaling studies
Patent-claimed GPCR pathway mediation
Confirm target engagement and pathway modulation
Linker SAR optimization
Ethyl linker conformational flexibility
Binding kinetics and entropic effects
Regioisomer selectivity mapping
4-methoxy vs. 3-methoxy phenyl substituent
Selectivity fingerprint across kinase/non-kinase panels
ADME permeability studies
Physicochemical profile (logP, TPSA)
Passive permeability in cell-based assays
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